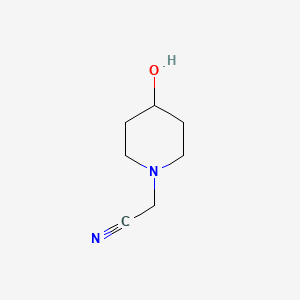

2-(4-Hydroxypiperidin-1-YL)acetonitrile

Description

Contextual Significance as a Versatile Synthetic Intermediate

The importance of 2-(4-Hydroxypiperidin-1-YL)acetonitrile lies in its role as a versatile synthetic intermediate. The 4-hydroxypiperidine (B117109) scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. This structural motif is often associated with desirable pharmacokinetic properties. The presence of the cyanomethyl group attached to the piperidine (B6355638) nitrogen further enhances the synthetic utility of the molecule, providing a reactive handle for a variety of chemical transformations.

The general synthetic approach to this compound involves the N-alkylation of 4-hydroxypiperidine with a haloacetonitrile, such as chloroacetonitrile (B46850). This reaction, a nucleophilic substitution, leverages the nucleophilicity of the secondary amine in the piperidine ring to displace the halide, forming a new carbon-nitrogen bond. The use of a base, such as potassium carbonate, is typically employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide.

The resulting compound, this compound, serves as a key precursor for a range of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. The hydroxyl group can be acylated, alkylated, or oxidized to a ketone. This multi-faceted reactivity allows chemists to introduce diverse functionalities and build molecular complexity in a controlled manner. Derivatives of 4-hydroxypiperidine are recognized as important intermediates in the synthesis of pharmacologically active substances, including potent analgesics. nih.gov

Below are the fundamental properties of this compound:

| Property | Value |

| CAS Number | 78503-67-0 |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Predicted Boiling Point | 297.1 ± 25.0 °C |

| Predicted Density | 1.117 ± 0.06 g/cm³ |

Data sourced from ChemicalBook.

Overview of Core Structural Elements and Reactive Sites

The structure of this compound is characterized by three key features that dictate its chemical behavior: the piperidine ring, the hydroxyl group, and the acetonitrile moiety. Each of these components contains reactive sites that can be selectively targeted in chemical synthesis.

The Piperidine Nitrogen: The nitrogen atom within the piperidine ring is a tertiary amine. While it is less nucleophilic than the secondary amine of its precursor, 4-hydroxypiperidine, it can still participate in certain reactions. The presence of the electron-withdrawing cyanomethyl group reduces its basicity and nucleophilicity compared to a simple N-alkylpiperidine.

The Hydroxyl Group: The secondary hydroxyl group at the 4-position of the piperidine ring is a versatile functional group. It can act as a nucleophile, allowing for O-alkylation or O-acylation to introduce a variety of substituents. It can also be oxidized to the corresponding ketone, 4-oxo-1-piperidineacetonitrile, which then opens up further avenues for chemical modification at the carbonyl group.

The Acetonitrile Moiety: The acetonitrile group (-CH₂CN) is a particularly valuable functional handle.

Nitrile Group Reactivity: The carbon-nitrogen triple bond of the nitrile is electrophilic at the carbon atom and can undergo nucleophilic addition. For instance, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid ( (4-hydroxypiperidin-1-yl)acetic acid) or an amide. Reduction of the nitrile group, typically with a powerful reducing agent like lithium aluminum hydride, yields a primary amine (2-(4-hydroxypiperidin-1-yl)ethanamine), extending the carbon chain and introducing a new nucleophilic center.

Methylene (B1212753) Group Acidity: The methylene protons (the -CH₂- group) adjacent to the electron-withdrawing nitrile group are weakly acidic. This allows for deprotonation with a suitable base to form a carbanion, which can then act as a nucleophile in carbon-carbon bond-forming reactions.

The strategic manipulation of these reactive sites allows for the stepwise and controlled elaboration of the this compound core into a diverse range of more complex molecules, underscoring its significance as a valuable building block in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOKDKWZEBTZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Hydroxypiperidin 1 Yl Acetonitrile and Its Derivatives

Direct Synthetic Pathways to 2-(4-Hydroxypiperidin-1-YL)acetonitrile

The primary and most direct route to synthesizing this compound involves the N-alkylation of a piperidin-4-ol precursor.

Amination Reactions Utilizing Piperidin-4-ol Precursors

The fundamental approach for the synthesis of this compound is the nucleophilic substitution reaction between piperidin-4-ol and a haloacetonitrile, typically 2-chloroacetonitrile or 2-bromoacetonitrile. In this reaction, the secondary amine nitrogen atom of the piperidin-4-ol acts as a nucleophile, attacking the electrophilic carbon atom of the haloacetonitrile and displacing the halide ion.

This bimolecular nucleophilic substitution (SN2) reaction is a standard method for forming C-N bonds. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid (HCl or HBr) that is formed as a byproduct. The absence of a base would lead to the protonation of the piperidine (B6355638) reactant, rendering it non-nucleophilic and halting the reaction.

General Reaction Scheme:

Piperidin-4-ol + Haloacetonitrile → this compound + Halide Salt

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of base, solvent, temperature, and the potential use of catalysts.

Base: A variety of inorganic and organic bases can be employed. Common choices include alkali metal carbonates such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), and tertiary amines like triethylamine (B128534) (TEA). The selection of the base can influence the reaction rate and minimize side reactions.

Solvent: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (B52724) (CH3CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can dissolve the reactants and facilitate the SN2 mechanism. Acetonitrile is a particularly suitable choice as it can also serve as a reactant under certain catalytic conditions, although for this direct pathway, it primarily functions as the solvent.

Temperature: The reaction is typically conducted at elevated temperatures, ranging from room temperature to the reflux temperature of the chosen solvent, to increase the reaction rate.

Catalysis: While not always necessary, phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) can be used to enhance the reaction rate, especially in biphasic systems. In some cases, iodide salts (e.g., sodium iodide) are added catalytically to promote the reaction with chloroacetonitrile (B46850) via the in-situ formation of the more reactive iodoacetonitrile (B1630358) (Finkelstein reaction).

The table below summarizes typical conditions for this synthesis.

| Parameter | Condition | Rationale |

| Reactants | Piperidin-4-ol, 2-Chloroacetonitrile | Readily available starting materials. |

| Base | Potassium Carbonate (K2CO3) | Inexpensive, effective acid scavenger. |

| Solvent | Acetonitrile (CH3CN) | Good solubility for reactants, suitable boiling point. |

| Temperature | Reflux (~82°C) | Accelerates the reaction rate. |

| Catalyst | Sodium Iodide (NaI) | Promotes the reaction via in-situ halide exchange. |

Synthesis of Structurally Related Piperidine-Acetonitrile Analogues

The synthetic methodology can be adapted to produce a wide range of structurally related analogues by modifying either the piperidine ring or the acetonitrile moiety.

Modifications of the Piperidine Ring System

A diverse library of analogues can be created by starting with substituted piperidin-4-ols or other piperidine derivatives. For example, using 3-hydroxypiperidine (B146073) or various C-alkylated piperidinols as the starting material would yield the corresponding N-substituted acetonitrile derivatives. These modifications allow for the systematic investigation of structure-activity relationships in medicinal chemistry or materials science. An example is the reaction of 4-fluorobenzonitrile (B33359) with 4-hydroxypiperidine (B117109) to yield 4-(4-hydroxy-piperidin-1-yl)-benzonitrile, showcasing the versatility of the piperidine precursor in forming C-N bonds. chemicalbook.com

Derivatization at the Acetonitrile Moiety

The acetonitrile group can also be modified. Instead of haloacetonitrile, reagents such as α-halophenylacetonitriles can be used to introduce an aryl group at the α-position of the acetonitrile moiety. For instance, the reaction of piperidin-4-ol with 2-bromo-2-phenylacetonitrile would yield 2-(4-hydroxypiperidin-1-yl)-2-phenylacetonitrile. cymitquimica.combldpharm.com This introduces a stereocenter and significantly alters the three-dimensional structure and properties of the final molecule.

The following table presents examples of such derivatization reactions.

| Piperidine Precursor | Acetonitrile Reagent | Product |

| Piperidin-4-ol | 2-Chloroacetonitrile | This compound |

| 3-Hydroxypiperidine | 2-Chloroacetonitrile | 2-(3-Hydroxypiperidin-1-yl)acetonitrile |

| Piperidin-4-ol | 2-Bromo-2-phenylacetonitrile | 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile |

| 1-Benzylpiperidin-3-ylmethanol | (Not specified, but leads to) | 2-(1-Benzylpiperidin-3-yl)acetonitrile chemscene.com |

Sustainable and Efficient Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient methods for the synthesis of piperidine derivatives. nih.govnih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of this compound, green chemistry principles can be applied in several ways:

Atom Economy: The direct amination reaction has good atom economy, as most atoms from the reactants are incorporated into the final product.

Safer Solvents: Exploring the use of greener solvents, such as water or ethanol (B145695), in place of more hazardous solvents like DMF. Water-mediated intramolecular cyclization has been successfully used for the synthesis of some piperidinols. nih.gov

Catalysis: The use of efficient catalysts can reduce reaction times and energy consumption. rsc.org Developing recyclable catalysts is a key area of research.

One-Pot Syntheses: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation.

Recent advancements in synthetic methodology, such as combining biocatalytic C-H oxidation with radical cross-coupling, offer streamlined and cost-effective ways to create complex piperidines, potentially reducing multi-step processes to just a few steps. news-medical.net While not yet specifically applied to the title compound, these innovative strategies represent the future direction for the sustainable synthesis of this and related molecules.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The direct interaction of microwave irradiation with polar molecules leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved product yields compared to conventional heating methods. The synthesis of this compound, which typically proceeds via the N-alkylation of 4-hydroxypiperidine with a haloacetonitrile, is well-suited for microwave-assisted conditions.

The reaction generally involves the nucleophilic attack of the secondary amine of 4-hydroxypiperidine on the electrophilic carbon of a 2-haloacetonitrile, such as 2-chloroacetonitrile or 2-bromoacetonitrile. The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product.

A typical microwave-assisted protocol would involve charging a microwave-safe vessel with 4-hydroxypiperidine, 2-chloroacetonitrile, a suitable base, and a polar solvent that efficiently absorbs microwave radiation. Common bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being effective. However, in the context of green chemistry, more environmentally friendly solvents such as ethanol or even water are being explored.

The reaction mixture is then subjected to microwave irradiation at a controlled temperature and for a specific duration. Optimization of reaction parameters such as temperature, reaction time, and microwave power is essential to achieve the highest yield and purity of the desired product. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Below is an interactive data table summarizing plausible research findings for the microwave-assisted synthesis of this compound, based on analogous reactions reported in the literature.

| Entry | Base | Solvent | Temperature (°C) | Time (min) | Microwave Power (W) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | 100 | 10 | 150 | 85 |

| 2 | K₂CO₃ | Ethanol | 100 | 15 | 150 | 78 |

| 3 | Triethylamine | Acetonitrile | 80 | 20 | 100 | 72 |

| 4 | Triethylamine | Ethanol | 80 | 25 | 100 | 65 |

| 5 | K₂CO₃ | Water | 120 | 10 | 200 | 88 |

The data illustrates that inorganic bases like potassium carbonate in a polar solvent such as acetonitrile or water can lead to high yields in very short reaction times under microwave irradiation. The use of water as a solvent (Entry 5) represents a particularly green approach, though it may require higher temperatures to achieve optimal results.

Solvent-Free and Reduced Solvent Methodologies

In alignment with the principles of green chemistry, solvent-free or reduced solvent synthesis methodologies are highly desirable as they minimize the generation of volatile organic waste. For the synthesis of this compound, a solvent-free approach can be envisioned by reacting 4-hydroxypiperidine directly with 2-chloroacetonitrile in the presence of a solid-supported base.

In a typical solvent-free protocol, the reactants, 4-hydroxypiperidine and 2-chloroacetonitrile, are intimately mixed with a solid inorganic base such as potassium carbonate or sodium carbonate. The reaction mixture can then be heated either conventionally or, more efficiently, under microwave irradiation. The absence of a solvent necessitates efficient mixing to ensure contact between the reactants. The reaction can also be facilitated by grinding the reactants together, a technique known as mechanochemistry.

This methodology offers several advantages, including a simplified work-up procedure, as the product can often be isolated by simple extraction or filtration, and a significant reduction in chemical waste. The use of a solid base also facilitates its removal from the reaction mixture upon completion.

Below is an interactive data table presenting hypothetical research findings for the solvent-free synthesis of this compound.

| Entry | Base | Heating Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Conventional | 80 | 120 | 68 |

| 2 | K₂CO₃ | Microwave | 100 | 15 | 82 |

| 3 | Na₂CO₃ | Conventional | 80 | 180 | 60 |

| 4 | Na₂CO₃ | Microwave | 100 | 20 | 75 |

| 5 | K₂CO₃ with grinding | Room Temperature | 240 | 55 |

The illustrative data suggests that solvent-free conditions, particularly when coupled with microwave irradiation, can provide good to excellent yields of the target compound. The combination of microwave heating and a solid base (Entry 2) appears to be a highly efficient method. Mechanochemical activation through grinding at room temperature (Entry 5) also presents a viable, energy-efficient alternative, albeit potentially requiring longer reaction times.

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Hydroxypiperidin 1 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemical Elucidation

To fully characterize the molecule, a complete set of NMR data would be required.

High-Resolution 1H and 13C NMR Analysis

Hypothetically, the ¹H NMR spectrum would show distinct signals for the protons on the piperidine (B6355638) ring and the methylene (B1212753) protons of the acetonitrile (B52724) group. The proton on the hydroxyl group would likely appear as a broad singlet. The ¹³C NMR spectrum would be expected to show signals for the five unique carbons of the piperidine ring, the methylene carbon, and the nitrile carbon.

A detailed data table would be constructed here based on experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments would be essential for unambiguous assignment of the proton and carbon signals and for elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (2-3 bonds), helping to piece together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which is crucial for determining the stereochemistry, such as the axial or equatorial orientation of the hydroxyl group on the piperidine chair conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy would provide information about the functional groups present in the molecule.

Identification of Key Functional Group Vibrations

The IR and Raman spectra would be expected to show characteristic absorption bands for:

The O-H stretch of the hydroxyl group, likely a broad band around 3300-3500 cm⁻¹.

The C-H stretching vibrations of the piperidine and methylene groups in the 2800-3000 cm⁻¹ region.

A sharp, medium-intensity band for the C≡N (nitrile) stretch, typically appearing around 2200-2260 cm⁻¹.

C-O and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

A data table summarizing these vibrations would be presented.

Analysis of Intermolecular Interactions

The position and shape of the O-H stretching band in the IR spectrum would be particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen of the piperidine or nitrile group of another would be expected, leading to a broadening and shifting of the O-H band to lower wavenumbers.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry would be used to confirm the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. The expected molecular ion peak [M]⁺ for C₇H₁₂N₂O would be at m/z 140.10. Common fragmentation pathways would likely involve the loss of the hydroxyl group, cleavage of the piperidine ring, and loss of the cyanomethyl group.

A detailed fragmentation table would be included here.

Despite a comprehensive search of scientific databases, no specific experimental X-ray crystallographic data for the compound “2-(4-Hydroxypiperidin-1-YL)acetonitrile” is publicly available. As a result, a detailed article focusing on the advanced spectroscopic and crystallographic characterization as outlined in the user's request cannot be generated at this time.

The requested sections, particularly those concerning X-ray crystallography for solid-state structure determination, elucidation of crystal packing, hydrogen bonding networks, and conformational analysis in the crystalline phase, are entirely dependent on the availability of an experimentally determined crystal structure. Without this foundational data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy based on the specified analytical technique.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to produce the data necessary to construct the requested scientific article.

Theoretical and Computational Chemistry Investigations of 2 4 Hydroxypiperidin 1 Yl Acetonitrile

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations were employed to determine the optimized geometry and predict the vibrational spectrum of the title compound. Such calculations are foundational for understanding the molecule's stability and spectroscopic properties. researchgate.netmdpi.com

The first step in a theoretical analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This is achieved through a process of geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. For a molecule like 2-(4-Hydroxypiperidin-1-YL)acetonitrile, this process identifies the most favorable bond lengths, bond angles, and dihedral angles, corresponding to a true minimum on the potential energy surface. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-O (hydroxyl) | 1.425 |

| O-H (hydroxyl) | 0.963 | |

| N-CH₂ (ring-acetonitrile) | 1.468 | |

| C≡N (nitrile) | 1.155 | |

| Bond Angle (°) | C-O-H | 108.5 |

| C-N-C (piperidine ring) | 111.8 | |

| N-CH₂-CN | 110.5 |

Following geometry optimization, harmonic vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. mdpi.com These theoretical spectra serve as a valuable tool for interpreting experimental spectroscopic data. nih.gov The vibrational modes of this compound are characterized by the distinct frequencies of its functional groups. The O-H stretching of the hydroxyl group is expected to appear as a prominent band at high wavenumbers, while the unique C≡N triple bond stretch of the nitrile group typically appears in a specific, less-congested region of the mid-infrared spectrum. researchgate.net Other significant vibrations include C-H stretching, CH₂ scissoring, and C-N and C-O stretching modes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | Hydroxyl | 3645 |

| C-H stretch (asymmetric) | CH₂ | 2930 |

| C-H stretch (symmetric) | CH₂ | 2855 |

| C≡N stretch | Nitrile | 2250 |

| CH₂ scissoring | CH₂ | 1460 |

| C-O stretch | Hydroxyl | 1075 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. ijsr.net

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ijsr.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. chemrxiv.org

From the energies of the HOMO and LUMO, other global reactivity descriptors can be calculated, such as chemical hardness (η) and the electrophilicity index (ω). Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, with harder molecules having a larger HOMO-LUMO gap. chemrxiv.org The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters provide a quantitative basis for predicting the molecule's behavior in chemical reactions.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Energy of HOMO | E_HOMO | -6.85 |

| Energy of LUMO | E_LUMO | 1.95 |

| HOMO-LUMO Energy Gap | ΔE | 8.80 |

| Chemical Hardness | η | 4.40 |

| Electrophilicity Index | ω | 1.35 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards other chemical species. chemrxiv.org It is a property that shapes the mode of action of a molecule and is used to identify sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com

The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. These sites are associated with lone pairs on electronegative atoms. rsc.org Conversely, regions of positive potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would reveal distinct regions of varying potential. The most negative potential (red/yellow) would be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, indicating these are the primary sites for interaction with electrophiles or for hydrogen bond acceptance. The most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic attack or hydrogen bond donation. The piperidine (B6355638) ring's nitrogen atom, being a tertiary amine, would also exhibit a region of negative potential, influencing its basicity and nucleophilic character. This detailed charge landscape is crucial for understanding intermolecular interactions and predicting how the molecule will bind to biological targets. chemrxiv.org

Conformational Landscape Exploration via Computational Methods

A comprehensive exploration of the conformational landscape of this compound using computational methods has not been reported in the available literature. Such a study would typically involve:

Identification of Low-Energy Conformers: Utilizing computational software to systematically search for and identify all stable three-dimensional arrangements (conformers) of the molecule. This process involves rotating the single bonds within the molecule to find energy minima on the potential energy surface.

Energy Profiling: Calculating the relative energies of each identified conformer to determine their populations at a given temperature. This would reveal the most likely shapes the molecule adopts.

Geometric Parameter Analysis: A detailed analysis of bond lengths, bond angles, and dihedral angles for each stable conformer to understand the structural variations.

Influence of Substituents: Investigating how the hydroxyl (-OH) and acetonitrile (B52724) (-CH2CN) groups on the piperidine ring influence its preferred chair, boat, or twist-boat conformations.

While general principles of conformational analysis for piperidine rings are well-established, specific quantitative data, such as the energy differences between axial and equatorial orientations of the substituents for this particular molecule, are absent from the scientific record.

Mechanistic Studies of Chemical Reactions Using Quantum Chemistry

There is no available research in the public domain detailing mechanistic studies of chemical reactions involving this compound using quantum chemistry. Quantum chemical calculations are a powerful tool for elucidating the step-by-step pathways of chemical reactions. Such investigations for this compound would likely focus on:

Reaction Pathway Mapping: Identifying the transition states and intermediates for specific reactions, such as nucleophilic substitution or oxidation of the hydroxyl group.

Activation Energy Barriers: Calculating the energy required to overcome the transition state, which provides insights into the reaction kinetics.

Without dedicated studies, any discussion of reaction mechanisms for this compound would be purely speculative and not based on the rigorous, quantitative data that quantum chemistry provides.

Chemical Transformations and Reactivity Profiles of 2 4 Hydroxypiperidin 1 Yl Acetonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (C≡N) is a valuable functional group in organic chemistry, known for its susceptibility to nucleophilic attack at the electrophilic carbon atom and its ability to be reduced or hydrolyzed to other nitrogen-containing functionalities.

The polarized carbon-nitrogen triple bond of the nitrile group makes the carbon atom electrophilic and thus a target for nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to nitriles.

The reaction of 2-(4-Hydroxypiperidin-1-YL)acetonitrile with a Grignard reagent (R-MgX) proceeds via nucleophilic addition to the nitrile carbon, forming an intermediate imine anion-magnesium salt. This intermediate is stable to further addition of the Grignard reagent. Subsequent acidic aqueous workup hydrolyzes the imine to yield a ketone. This two-step sequence provides an effective method for the synthesis of β-amino ketones. It is important to note that the acidic proton of the hydroxyl group will also react with the Grignard reagent, necessitating the use of at least two equivalents of the organometallic reagent.

Table 1: Nucleophilic Addition of Grignard Reagent

| Reactant | Reagent | Intermediate | Final Product (after hydrolysis) |

| This compound | 1. R-MgX (excess) in Ether/THF2. H₃O⁺ | Imine | 1-(4-Hydroxypiperidin-1-yl)alkan-2-one |

The nitrile group can be completely reduced to a primary amine. This transformation is typically achieved using powerful hydride-donating reagents or through catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose. wikipedia.orgresearchgate.net The reduction involves the addition of two hydride equivalents to the nitrile carbon. researchgate.net

The reaction is generally carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). An aqueous workup follows the reduction to protonate the resulting amine and liberate it from the aluminum salts. researchgate.net This reaction converts this compound into 1-(2-aminoethyl)piperidin-4-ol, a useful diamine building block.

Table 2: Reduction of Nitrile to Primary Amine

| Reactant | Reagent / Conditions | Product |

| This compound | 1. LiAlH₄ in THF2. H₂O workup | 1-(2-Aminoethyl)piperidin-4-ol |

| This compound | H₂ gas, Raney Nickel or PtO₂ catalyst, EtOH/MeOH | 1-(2-Aminoethyl)piperidin-4-ol |

Nitriles can be hydrolyzed to either amides or carboxylic acids under aqueous conditions, with the reaction typically requiring catalysis by acid or base. youtube.comnih.gov The reaction proceeds in two stages: initial hydration of the nitrile forms an amide intermediate, which can then undergo further hydrolysis to the carboxylic acid. nih.gov

Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) leads to the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.com The intermediate amide is formed first but is typically hydrolyzed further under the reaction conditions.

Base-Catalyzed Hydrolysis : Refluxing the nitrile with an aqueous base (e.g., NaOH) initially produces the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. youtube.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. youtube.com

By carefully controlling the reaction conditions, it is sometimes possible to isolate the amide intermediate.

Table 3: Hydrolysis of the Nitrile Group

| Reactant | Conditions | Intermediate Product | Final Product |

| This compound | H₂O, H₂SO₄ (cat.), Δ | 2-(4-Hydroxypiperidin-1-yl)acetamide | 2-(4-Hydroxypiperidin-1-yl)acetic acid |

| This compound | 1. NaOH (aq.), Δ2. H₃O⁺ | 2-(4-Hydroxypiperidin-1-yl)acetamide | 2-(4-Hydroxypiperidin-1-yl)acetic acid |

Reactions at the Hydroxyl Moiety

The secondary alcohol at the C4 position of the piperidine (B6355638) ring is another key site for chemical modification, allowing for transformations such as alkylation, acylation, and oxidation.

The hydroxyl group can be converted into an ether or an ester through alkylation and acylation reactions, respectively. These reactions are standard transformations for alcohols.

Acylation : The hydroxyl group readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine). This reaction forms an ester. For instance, treatment with acetyl chloride would yield 1-(cyanomethyl)piperidin-4-yl acetate.

Alkylation : To form an ether, the alcohol must first be deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. The resulting alkoxide can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to produce the corresponding ether, such as 2-(4-methoxypiperidin-1-yl)acetonitrile.

Table 4: Reactions at the Hydroxyl Group

| Reaction Type | Reactant | Reagent / Conditions | Product |

| Acylation (Esterification) | This compound | Acetyl chloride, Pyridine, CH₂Cl₂ | 1-(Cyanomethyl)piperidin-4-yl acetate |

| Alkylation (Etherification) | This compound | 1. NaH in THF2. Methyl iodide | 2-(4-Methoxypiperidin-1-yl)acetonitrile |

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-(4-oxopiperidin-1-yl)acetonitrile. chemscene.com A variety of modern, mild oxidizing agents can be employed to achieve this transformation without affecting the nitrile or the tertiary amine.

Common reagents for this oxidation include:

Pyridinium Chlorochromate (PCC) : A mild chromium-based reagent that effectively oxidizes secondary alcohols to ketones in an anhydrous solvent like dichloromethane (B109758) (DCM). wikipedia.orglibretexts.org

Dess-Martin Periodinane (DMP) : A hypervalent iodine reagent that provides a mild, selective, and metal-free oxidation at room temperature. wikipedia.orgorganic-chemistry.org

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (B128534). It is known for its mild conditions and high yields. masterorganicchemistry.com

Table 5: Oxidation of the Secondary Alcohol

| Reactant | Reagent / Conditions | Product |

| This compound | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | 2-(4-Oxopiperidin-1-yl)acetonitrile |

| This compound | Dess-Martin Periodinane (DMP), CH₂Cl₂ | 2-(4-Oxopiperidin-1-yl)acetonitrile |

| This compound | 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C2. Et₃N | 2-(4-Oxopiperidin-1-yl)acetonitrile |

Formation of Ethers and Esters

The secondary hydroxyl group at the C-4 position of the piperidine ring is a key site for functionalization, readily undergoing etherification and esterification reactions to yield a variety of derivatives.

Etherification: The formation of ethers from the hydroxyl group of this compound can be effectively achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide (e.g., alkyl iodide, bromide, or chloride) to form the corresponding ether. wikipedia.orgmasterorganicchemistry.comyoutube.com The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being commonly employed to facilitate the reaction. masterorganicchemistry.com

Esterification: The hydroxyl group can be readily converted into an ester by reaction with various acylating agents. A common and efficient method involves the use of acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine. google.comgoogle.com The base serves to neutralize the hydrogen halide or carboxylic acid byproduct generated during the reaction. These reactions are typically carried out in aprotic solvents like dichloromethane (DCM) or diethyl ether at room temperature or with gentle heating. The reactivity of the acylating agent and the steric hindrance around the hydroxyl group can influence the reaction conditions and yields.

Table 1: Examples of Ether and Ester Formation Reactions

| Entry | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| 1 | Methyl Iodide | NaH | THF | 2-(4-Methoxypiperidin-1-yl)acetonitrile |

| 2 | Benzyl Bromide | NaH | DMF | 2-(4-(Benzyloxy)piperidin-1-yl)acetonitrile |

| 3 | Acetyl Chloride | Pyridine | DCM | 1-(Cyanomethyl)piperidin-4-yl acetate |

Transformations of the Piperidine Nitrogen Atom

The tertiary nitrogen atom within the piperidine ring is nucleophilic and can participate in a range of bond-forming reactions, including alkylation, acylation, and cyclization processes.

N-Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides. However, as the nitrogen in the parent compound is already tertiary, direct alkylation leads to the formation of a quaternary ammonium salt. researchgate.netresearchgate.net The reaction proceeds via nucleophilic attack of the nitrogen's lone pair on the alkyl halide. The rate of reaction is dependent on the nature of the alkyl halide, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. These reactions are typically performed in a polar solvent like acetonitrile (B52724) or DMF. researchgate.net

N-Acylation: While N-acylation is more common for primary and secondary amines, tertiary amines can react with highly reactive acylating agents. In the context of this compound, the tertiary nitrogen can be acylated, particularly under forcing conditions or with highly electrophilic acylating agents, leading to the formation of a quaternary acylammonium salt. These salts can be useful intermediates in various synthetic transformations. acs.org

Table 2: Examples of N-Alkylation and N-Acylation Reactions

| Entry | Reagent | Solvent | Product |

|---|---|---|---|

| 1 | Methyl Iodide | Acetonitrile | 4-Hydroxy-1-(cyanomethyl)-1-methylpiperidin-1-ium iodide |

| 2 | Benzyl Bromide | DMF | 1-Benzyl-4-hydroxy-1-(cyanomethyl)piperidin-1-ium bromide |

The piperidine nitrogen and the appended cyanomethyl group can be involved in intramolecular cyclization reactions to form bicyclic structures. For such a cyclization to occur, the cyanomethyl group would typically need to be further functionalized to introduce an electrophilic center that can be attacked by the piperidine nitrogen.

A plausible synthetic route could involve the reduction of the nitrile group to a primary amine, followed by reaction with a suitable dielectrophile, which could then undergo a subsequent intramolecular cyclization involving the piperidine nitrogen. Another possibility involves the introduction of a functional group on the cyanomethyl group that could participate in a cyclization. For instance, if a carboxylic acid moiety were present, an intramolecular amidation could lead to a bicyclic lactam. While specific examples for this compound are not prevalent, the principles of intramolecular cyclization are well-established in piperidine chemistry. core.ac.ukresearchgate.netresearchgate.net

Applications of 2 4 Hydroxypiperidin 1 Yl Acetonitrile in Complex Organic Synthesis

Role as a Key Building Block for Diverse Heterocyclic Scaffolds

The inherent functionalities of 2-(4-Hydroxypiperidin-1-YL)acetonitrile make it a theoretical candidate for the synthesis of various heterocyclic systems. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions, while the piperidine (B6355638) nitrogen offers a point for further substitution or participation in cyclization reactions.

Construction of Substituted Pyrrolidine (B122466) Systems

A comprehensive review of the scientific literature and chemical databases was conducted to identify the use of this compound in the construction of substituted pyrrolidine systems. Despite the theoretical potential for this compound to serve as a precursor, for instance, through reductive cyclization pathways or other multi-step synthetic sequences, no specific examples or detailed research findings of its application in the synthesis of pyrrolidine derivatives have been documented in the available literature.

Incorporation into Quinolone Architectures

Quinolone and fluoroquinolone derivatives are a critical class of antibacterial agents. nih.govnih.govmdpi.com The synthesis of these scaffolds often involves the cyclization of N-arylanthranilic acids or related intermediates. An extensive search of synthetic methodologies for quinolone architectures was performed to determine if this compound has been utilized as a building block, potentially by incorporating the piperidine moiety at the C-7 position, a common modification in many potent quinolone antibiotics. However, the search did not yield any published research detailing the direct use of this compound in the synthesis of quinolone structures.

Synthesis of Triazoloquinazoline Frameworks

Triazoloquinazolines are fused heterocyclic systems with a range of reported biological activities. Their synthesis typically involves the construction of the triazole ring onto a pre-existing quinazoline (B50416) core or a simultaneous formation of both ring systems from acyclic precursors. A thorough investigation into the synthetic routes for triazoloquinazoline frameworks revealed no specific instances where this compound was employed as a starting material or key intermediate.

Formation of Other Nitrogen-Containing Cyclic Structures

Beyond the specific examples above, the potential of this compound as a precursor for other nitrogen-containing heterocycles was explored. The combination of the nitrile and the tertiary amine functionality could, in principle, be exploited in various cyclization strategies. Nevertheless, a detailed survey of the literature did not provide any concrete examples of this compound being used for the synthesis of other specific nitrogen-containing cyclic structures.

Utilization in Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, convergent step. nih.gov The functional groups present in this compound suggest its potential as a component in various MCRs, such as the Ugi or Passerini reactions, where the nitrile could potentially act as a convertible isocyanide precursor or participate in post-MCR transformations. A targeted search for the application of this compound in MCR strategies was conducted. This search did not uncover any specific literature or patent examples demonstrating its use as a reactant in known or novel multicomponent reactions.

Precursor for the Assembly of Advanced Molecular Architectures

The term "advanced molecular architectures" encompasses complex molecules with well-defined three-dimensional structures and specific functionalities, often targeted for applications in medicinal chemistry or materials science. The utility of a building block in this context is defined by its ability to be incorporated into larger, more complex structures through reliable and predictable chemical transformations. While the structural features of this compound suggest its potential as a scaffold for such architectures, a comprehensive search of the scientific and patent literature did not yield any specific examples of its use as a precursor for the assembly of advanced molecular architectures.

Rational Design and Synthesis of Novel Chemical Entities

The molecular architecture of this compound, featuring a hydroxyl-substituted piperidine ring and a reactive acetonitrile (B52724) group, provides a fertile ground for the principles of rational drug design. Medicinal chemists leverage these functionalities to construct molecules with precisely tailored properties to interact with specific biological targets. The piperidine moiety is a common motif in many approved drugs, often contributing to favorable pharmacokinetic properties, while the hydroxyl group offers a handle for further chemical modification or can participate in crucial hydrogen bonding interactions with a target protein. The acetonitrile group, in turn, can be chemically transformed into a variety of other functional groups, significantly expanding the accessible chemical space.

A notable example of the strategic use of this compound is found in the synthesis of novel, nonsymmetrical 1,4-disubstituted anthraquinones. acs.org These compounds have been investigated for their potential as potent agents against cisplatin-resistant ovarian cancer cells. acs.org In this context, this compound serves as a key precursor for the synthesis of a crucial intermediate, 1-(2-Aminoethyl)-4-piperidinol. uea.ac.uknbinno.com

The synthesis of this intermediate from this compound is a critical step that highlights the utility of the nitrile functionality. The nitrile group is reduced to a primary amine, yielding the 1-(2-Aminoethyl)-4-piperidinol side chain. This transformation is pivotal as the resulting amino group provides a reactive site for subsequent coupling reactions.

The following table details the progression from the starting material, this compound, to the key intermediate in the synthesis of these novel anthraquinone (B42736) derivatives.

| Starting Material | Intermediate | Synthetic Transformation | Reference |

| This compound | 1-(2-Aminoethyl)-4-piperidinol | Reduction of the nitrile group to a primary amine. | uea.ac.uknbinno.com |

| 1-(2-Aminoethyl)-4-piperidinol | Nonsymmetrical 1,4-disubstituted anthraquinones | Coupling to an anthraquinone scaffold. | acs.org |

This example underscores the importance of this compound as a valuable building block in the rational design and synthesis of novel, biologically active molecules. Its inherent structural features and chemical reactivity enable medicinal chemists to construct complex molecular architectures with the potential to address significant unmet medical needs. The ability to systematically modify the functionalities present in this starting material allows for a detailed exploration of the chemical space, a fundamental aspect of modern drug discovery.

Future Perspectives and Emerging Research Directions

Development of Innovative and Sustainable Synthetic Routes

The future of synthesizing 2-(4-Hydroxypiperidin-1-YL)acetonitrile and its derivatives is intrinsically linked to the principles of green chemistry. The development of innovative and sustainable synthetic routes will be a primary focus, aiming to reduce the environmental impact while improving efficiency and cost-effectiveness.

One promising avenue is the use of biocatalysis . Enzymes offer high selectivity and can operate under mild reaction conditions, often in aqueous media, thus minimizing the use of harsh organic solvents. For instance, the synthesis of the piperidine (B6355638) core could potentially be achieved from bio-based precursors through enzymatic cascades. rsc.org Similarly, nitrile-synthesizing enzymes, such as aldoxime dehydratases, could be explored for the introduction of the acetonitrile (B52724) moiety, avoiding the use of toxic cyanide reagents.

Another key area is the advancement of catalytic methods . The use of earth-abundant metal catalysts or even metal-free catalytic systems for the construction of the piperidine ring and the introduction of the acetonitrile group is a significant goal. nih.gov These methods would not only be more sustainable but could also offer novel reactivity and selectivity. For example, catalytic hydrogenation of pyridine (B92270) derivatives to form the piperidine ring is a well-established method that can be made more sustainable through the use of highly efficient and recyclable catalysts.

The table below outlines potential sustainable synthetic strategies for this compound.

| Synthetic Step | Conventional Method | Potential Sustainable Alternative | Advantages of Sustainable Alternative |

| Piperidine Ring Formation | Reduction of pyridine derivatives with stoichiometric reducing agents | Catalytic hydrogenation using earth-abundant metal catalysts or biocatalytic methods from renewable feedstocks. rsc.orgnih.gov | Reduced waste, use of renewable resources, milder reaction conditions. |

| Acetonitrile Group Introduction | Nucleophilic substitution with cyanide salts | Enzyme-catalyzed synthesis (e.g., using aldoxime dehydratases) or catalytic cyanation reactions. | Avoidance of highly toxic reagents, high selectivity. |

Expansion of Computational Studies for Predictive Reactivity

Computational chemistry is poised to play an increasingly crucial role in understanding and predicting the behavior of molecules like this compound. The expansion of computational studies will enable researchers to model its reactivity, conformational preferences, and potential interactions with biological targets with high accuracy, thereby guiding experimental work more efficiently.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and predict the reactivity of different sites within the molecule. For example, DFT can help in determining the most likely sites for electrophilic or nucleophilic attack, predicting the outcomes of various chemical transformations, and calculating reaction barriers. nih.govnih.govacs.orgresearchgate.net This predictive power can save significant time and resources in the laboratory by prioritizing reactions that are computationally predicted to be favorable.

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility of the piperidine ring and the orientation of the hydroxyl and acetonitrile substituents. This is particularly important for understanding how the molecule might bind to a biological target. By simulating the molecule in different solvent environments, researchers can gain a deeper understanding of its solution-phase behavior.

The following table summarizes potential computational studies for this compound.

| Computational Method | Research Focus | Predicted Outcomes |

| Density Functional Theory (DFT) | Reaction mechanism and reactivity prediction. nih.govnih.govacs.orgresearchgate.net | Identification of reactive sites, prediction of reaction products and transition states, calculation of activation energies. |

| Molecular Dynamics (MD) | Conformational analysis and solvent effects. | Understanding of the 3D structure in solution, identification of stable conformers, prediction of binding modes to macromolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives. nih.gov | Correlation of structural features with biological activity, guiding the design of new derivatives with enhanced potency. |

Exploration of Undiscovered Chemical Transformations

The unique combination of functional groups in this compound provides a rich platform for exploring novel chemical transformations. Future research will likely focus on leveraging the reactivity of the hydroxyl, piperidine, and acetonitrile moieties to synthesize a diverse range of derivatives with potentially valuable properties.

The hydroxyl group is a prime handle for derivatization. It can be converted into esters, ethers, and other functional groups to modulate the molecule's physicochemical properties, such as solubility and lipophilicity. nih.gov Furthermore, oxidation of the hydroxyl group to a ketone would provide a new reactive center for further elaboration.

The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. Each of these transformations opens up a new branch of chemical space to explore.

The piperidine nitrogen can be quaternized to form ammonium (B1175870) salts or, under certain conditions, participate in N-oxide formation. The reactivity of the C-N bonds within the ring could also be explored through ring-opening or ring-expansion reactions under specific catalytic conditions.

Below is a table of potential, yet to be explored, chemical transformations for this compound.

| Functional Group | Potential Transformation | Resulting Derivative Class |

| Hydroxyl | Esterification, Etherification, Oxidation | Esters, Ethers, Ketones |

| Nitrile | Hydrolysis, Reduction, Cycloaddition | Carboxylic acids, Amides, Amines, Heterocycles |

| Piperidine Nitrogen | Quaternization, Oxidation | Quaternary Ammonium Salts, N-oxides |

Implementation of High-Throughput Experimentation in Derivatization

High-Throughput Experimentation (HTE) is a powerful technology that enables the rapid screening of a large number of reaction conditions or the synthesis of large libraries of compounds in a parallel fashion. seqens.comresearchgate.netacs.orgyoutube.com The implementation of HTE in the derivatization of this compound will significantly accelerate the discovery of new derivatives with desired properties.

By using robotic liquid handlers and miniaturized reaction formats (e.g., 96-well or 384-well plates), researchers can quickly explore a wide range of reagents, catalysts, and solvents for a particular transformation. For example, to find the optimal conditions for esterifying the hydroxyl group, an HTE screen could be set up to test hundreds of different carboxylic acids and coupling agents simultaneously.

Furthermore, HTE can be used to generate large libraries of derivatives of this compound for biological screening. By systematically varying the substituents at the hydroxyl and nitrile positions, a diverse collection of molecules can be synthesized and tested for their activity against a particular biological target. This approach dramatically increases the chances of identifying a lead compound in a drug discovery program.

The following table illustrates a hypothetical HTE workflow for the derivatization of this compound.

| HTE Stage | Description | Key Technologies |

| Design | Design of a library of derivatives by selecting a diverse set of building blocks. | Cheminformatics software for library design. |

| Synthesis | Automated synthesis of the library in a multi-well plate format. seqens.comresearchgate.netacs.orgyoutube.com | Robotic liquid handlers, automated reactors. |

| Purification | Parallel purification of the synthesized compounds. | Automated chromatography systems. |

| Analysis | High-throughput analysis of the purity and identity of the compounds. | LC-MS, NMR with automated sample changers. |

| Screening | Automated screening of the compound library for biological activity. | Robotic screening platforms. |

Integration with Automated Synthesis Platforms

The future of chemical synthesis is moving towards greater automation and integration. Automated synthesis platforms, which combine robotics, flow chemistry, and artificial intelligence, will enable the synthesis of this compound and its derivatives in a more efficient, reproducible, and safer manner. bohrium.comnih.govinnovationnewsnetwork.comresearchgate.net

Flow chemistry offers several advantages over traditional batch synthesis, including better control over reaction parameters, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. An automated flow chemistry platform could be designed to perform the entire synthesis of this compound from simple starting materials without manual intervention.

The integration of artificial intelligence (AI) and machine learning (ML) with automated synthesis platforms will create "self-driving" laboratories. atomfair.com These systems will be able to design new synthetic routes, optimize reaction conditions, and even discover new reactions with minimal human input. By feeding the system with data from previous experiments, the AI can learn and make increasingly accurate predictions, leading to a virtuous cycle of accelerated discovery.

The table below outlines the components of a potential integrated automated synthesis platform for this compound.

| Platform Component | Function | Potential Impact |

| AI-Powered Retrosynthesis | Proposes optimal synthetic routes to the target molecule and its derivatives. atomfair.com | Accelerates the design phase of synthesis. |

| Automated Flow Reactor | Performs the chemical reactions in a continuous and controlled manner. bohrium.comnih.govinnovationnewsnetwork.comresearchgate.net | Improves yield, purity, and safety; enables on-demand synthesis. |

| In-line Analytics | Monitors the progress of the reaction in real-time. | Allows for rapid optimization and quality control. |

| Machine Learning Algorithm | Analyzes the data from the in-line analytics to optimize reaction conditions. | Enables autonomous process optimization and discovery of new reaction conditions. |

| Robotic Product Isolation | Purifies and isolates the final product. | Reduces manual labor and increases throughput. |

Q & A

Q. Optimization Strategies :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | Higher solubility of intermediates |

| Temperature | 70°C | Balances reaction rate and byproduct formation |

| Catalyst | Cs₂CO₃ | Enhances nucleophilicity of piperidine |

| Purification | Column chromatography (silica gel, EtOAc/hexane) | Purity >95% |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.5–4.0 ppm (piperidine protons), δ 2.5–3.0 ppm (acetonitrile CH₂), and δ 1.5–2.0 ppm (piperidine ring CH₂) confirm connectivity .

- ¹³C NMR : Signals near δ 115–120 ppm (CN group) and δ 60–70 ppm (hydroxyl-bearing carbon) validate the structure .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 155.1 (calculated) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles (e.g., C-N bond ~1.47 Å) .

Advanced: How do the electronic properties of the 4-hydroxypiperidine and acetonitrile groups influence reactivity in cross-coupling reactions?

Answer:

- Acetonitrile Group : The electron-withdrawing nitrile facilitates nucleophilic attacks on electrophilic partners (e.g., Suzuki-Miyaura coupling) but may require Pd(OAc)₂/XPhos catalysts for activation .

- Hydroxypiperidine : The hydroxyl group participates in hydrogen bonding, stabilizing transition states and directing regioselectivity in reactions like Buchwald-Hartwig amination .

- Computational Insights : DFT calculations (B3LYP/6-31G*) show a LUMO energy of -1.8 eV for the nitrile group, favoring electron-deficient coupling partners .

Advanced: What strategies are used to evaluate the pharmacological potential of this compound derivatives?

Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization (IC₅₀ values <10 µM indicate high potency) .

- Cytotoxicity : MTT assays on HEK-293 cells to assess safety margins (CC₅₀ >100 µM preferred) .

- In Vivo Studies : Rodent models for bioavailability (oral AUC >500 ng·h/mL) and blood-brain barrier penetration (logBB >0.3) .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:

- Docking Simulations : AutoDock Vina models binding to dopamine D2 receptors (ΔG ≈ -9.2 kcal/mol) .

- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .

- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with IC₅₀ values for lead optimization .

Advanced: What are the stability challenges of this compound under varying pH and temperature conditions?

Answer:

-

Degradation Pathways : Hydrolysis of the nitrile group to amides in acidic conditions (pH <3) .

-

Stabilization Methods :

Condition Stability Mitigation pH 7.4 (PBS) t₁/₂ >30 days Store at 4°C in amber vials pH 2.0 t₁/₂ <7 days Lyophilize with trehalose excipient Light exposure Rapid decomposition Use UV-filtered containers

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Answer:

- Orthogonal Validation :

- Compare experimental ¹H NMR with computed spectra (GIAO method at B3LYP/6-311+G(d,p)) .

- Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing piperidine CH₂ from acetonitrile CH₂) .

- Crystallographic Cross-Check : Match X-ray bond angles with DFT-optimized geometries (RMSD <0.05 Å) .

Advanced: What experimental approaches are used to study target engagement of this compound in neurological pathways?

Answer:

- Radioligand Displacement : Compete with [³H]spiperone in dopamine receptor binding assays (Ki <100 nM indicates high affinity) .

- Calcium Imaging : FLIPR assays on CHO cells expressing hERG channels to assess off-target effects .

- PET Tracers : Synthesize ¹¹C-labeled analogs for in vivo imaging of brain penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.